molecular formula C16H27NO4 B2466773 (1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid CAS No. 654680-62-3

(1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid

Cat. No. B2466773
M. Wt: 297.395
InChI Key: IRUHFNNIILKLHJ-LDEFXWBWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid is a useful research compound. Its molecular formula is C16H27NO4 and its molecular weight is 297.395. The purity is usually 95%.
BenchChem offers high-quality (1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1R,3R,4S,6S)-4-tert-Butoxycarbonylamino-4,7,7-trimethyl-bicyclo[4.1.0]heptane-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Scalable Routes

  • Efficient Scalable Synthesis: Maton et al. (2010) describe an efficient scalable route for synthesizing enantiomerically pure tert-butyl-(1R,4S,6R)-4-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate, highlighting significant improvements in the synthesis process using an innovative approach starting from commercially available chiral lactone. This method includes an epimerization/hydrolysis step to avoid tedious purification, yielding the compound in 43% yield over nine chemical transformations (Maton et al., 2010).

Novel Compounds and Derivatives

  • Synthesis of Novel Thiabicyclo[3.2.0]heptan-6-one Analogue: Martyres et al. (2001) synthesized a novel cyclobutanone analogue of a β-lactam antibiotic using a unique approach involving [2+2] cycloaddition and intramolecular nitrene insertion (Martyres et al., 2001).

Catalysis and Chemical Reactions

  • Dirhodium(II) Complex as Efficient Catalyst: Bertilsson & Andersson (2000) developed a dirhodium(II) complex that acts as an efficient catalyst for the asymmetric cyclopropanation of olefins, achieving enantioselectivity of up to 92% (Bertilsson & Andersson, 2000).

properties

IUPAC Name

(3R,4S,6S)-4,7,7-trimethyl-4-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[4.1.0]heptane-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H27NO4/c1-14(2,3)21-13(20)17-16(6)8-11-9(15(11,4)5)7-10(16)12(18)19/h9-11H,7-8H2,1-6H3,(H,17,20)(H,18,19)/t9?,10-,11-,16-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRUHFNNIILKLHJ-LDEFXWBWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2C1CC(C(C2)C(=O)O)(C)NC(=O)OC(C)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]1(C[C@H]2C(C2(C)C)C[C@H]1C(=O)O)NC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H27NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1R,3R,4S,6S)-4-[(tert-butoxycarbonyl)amino]-4,7,7-trimethylbicyclo[4.1.0]heptane-3-carboxylic acid

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